molecular formula C18H26N2O5 B2397461 (r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate CAS No. 1192176-44-5

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

Cat. No. B2397461
M. Wt: 350.415
InChI Key: AFYSGIXPJFRFHB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate” is a chemical compound. It is related to tert-butyloxycarbonyl-protected amino acids . These are a type of amino acid ionic liquids (AAILs) that have multiple reactive groups . They are used in organic synthesis, particularly in the synthesis of dipeptides .


Synthesis Analysis

The synthesis of this compound likely involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These are prepared as room-temperature ionic liquids . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These compounds can undergo a variety of reactions due to their multiple reactive groups . In particular, they can participate in dipeptide synthesis with the help of certain coupling reagents .

Future Directions

The future directions for the use of this compound could involve further exploration of its potential in organic synthesis, particularly in the synthesis of dipeptides . The use of Boc-AAILs could be expanded to include other types of reactions .

properties

IUPAC Name

benzyl (2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSGIXPJFRFHB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

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